molecular formula C10H5ClN4 B3359900 1-Chloropyrimido[4,5-c]cinnoline CAS No. 87954-03-8

1-Chloropyrimido[4,5-c]cinnoline

Cat. No.: B3359900
CAS No.: 87954-03-8
M. Wt: 216.62 g/mol
InChI Key: VBYNHUBBZJDXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloropyrimido[4,5-c]cinnoline is a heterocyclic compound with the molecular formula C10H5ClN4. It belongs to the class of fused N-heterocyclic compounds, which are known for their significant pharmacological properties.

Preparation Methods

The synthesis of 1-Chloropyrimido[4,5-c]cinnoline typically involves cyclization reactions using derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines as precursors. One common method includes the cyclization of arenediazonium salts under specific conditions to form the desired cinnoline structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Chloropyrimido[4,5-c]cinnoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: Further cyclization can occur under specific conditions to form more complex structures.

Common reagents used in these reactions include arenediazonium salts, arylhydrazones, and arylhydrazines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloropyrimido[4,5-c]cinnoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloropyrimido[4,5-c]cinnoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

1-Chloropyrimido[4,5-c]cinnoline can be compared with other similar compounds, such as:

    Cinnoline: A parent compound with a similar fused ring structure but without the chlorine and pyrimidine groups.

    Quinoxaline: Another fused N-heterocyclic compound with different biological properties.

    Quinazoline: Similar in structure but with distinct pharmacological activities.

The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties, which differentiate it from these related compounds .

Properties

IUPAC Name

1-chloropyrimido[4,5-c]cinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN4/c11-9-8-6-3-1-2-4-7(6)14-15-10(8)13-5-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYNHUBBZJDXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N=CN=C3Cl)N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20520134
Record name 1-Chloropyrimido[4,5-c]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20520134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87954-03-8
Record name 1-Chloropyrimido[4,5-c]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20520134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloropyrimido[4,5-c]cinnoline
Reactant of Route 2
1-Chloropyrimido[4,5-c]cinnoline
Reactant of Route 3
Reactant of Route 3
1-Chloropyrimido[4,5-c]cinnoline
Reactant of Route 4
Reactant of Route 4
1-Chloropyrimido[4,5-c]cinnoline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-Chloropyrimido[4,5-c]cinnoline
Reactant of Route 6
Reactant of Route 6
1-Chloropyrimido[4,5-c]cinnoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.